molecular formula C19H14N2O6S B2688020 N'-(2H-1,3-benzodioxol-5-yl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide CAS No. 1797062-24-8

N'-(2H-1,3-benzodioxol-5-yl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide

Cat. No.: B2688020
CAS No.: 1797062-24-8
M. Wt: 398.39
InChI Key: GTMYLQHILGFDSC-UHFFFAOYSA-N
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Description

N’-(2H-1,3-benzodioxol-5-yl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide is a complex organic compound featuring a benzodioxole ring, a furan ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2H-1,3-benzodioxol-5-yl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole, furan, and thiophene intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), and catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-(2H-1,3-benzodioxol-5-yl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-(2H-1,3-benzodioxol-5-yl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(2H-1,3-benzodioxol-5-yl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **N’-(2H-1,3-benzodioxol-5-yl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide
  • **N’-(2H-1,3-benzodioxol-5-yl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide analogs

Uniqueness

N’-(2H-1,3-benzodioxol-5-yl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide stands out due to its unique combination of benzodioxole, furan, and thiophene rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O6S/c22-17(14-2-1-7-25-14)16-6-4-12(28-16)9-20-18(23)19(24)21-11-3-5-13-15(8-11)27-10-26-13/h1-8H,9-10H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMYLQHILGFDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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